![molecular formula C20H24N2O3S B2926023 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-96-9](/img/structure/B2926023.png)
2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, also known as DMTB, is a sulfonamide-based compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could potentially be explored for its efficacy against viral infections, particularly as a lead compound for the development of new antiviral drugs.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented. These compounds can modulate inflammatory pathways, which makes them candidates for treating inflammatory diseases . The subject compound could be investigated for its anti-inflammatory effects, possibly offering a new avenue for the treatment of chronic inflammation.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. They can interfere with various cellular processes that are pivotal in cancer progression . Research into 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could focus on its potential to act as an anticancer agent, targeting specific pathways involved in tumor growth and metastasis.
Anti-HIV Activity
Some indole derivatives have been studied for their anti-HIV properties. These compounds can inhibit the replication of the HIV virus, making them valuable in the search for new treatments for AIDS . The compound may hold promise as a novel inhibitor of HIV replication, warranting further investigation.
Antioxidant Properties
The antioxidant activity of indole derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases . Studying the antioxidant capacity of 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could lead to the development of new antioxidant therapies.
Antimicrobial Activity
Indole derivatives have been shown to have antimicrobial effects against a range of bacteria and fungi . This suggests that the compound could be used to develop new antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant strains.
Antitubercular Activity
Given the ongoing challenge of tuberculosis, indole derivatives with antitubercular activity are of significant interest. They can act on mycobacterial strains, including drug-resistant ones . Research into the antitubercular potential of 2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could contribute to the fight against tuberculosis.
Antidiabetic and Antimalarial Activities
Indole derivatives have also been explored for their antidiabetic and antimalarial activities. These compounds can interact with biological targets relevant to diabetes and malaria, offering potential treatments for these conditions . The compound’s role in these areas could be a focus of future pharmacological studies.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound may be related to, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
properties
IUPAC Name |
2,5-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-5-8-18(9-6-14)22-13-17(11-20(22)23)12-21-26(24,25)19-10-15(2)4-7-16(19)3/h4-10,17,21H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMLCAIJMVFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide |
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